

Comprehensive Characterization of 2,3-Xylenesulfonic Acid

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Compound of Interest

Compound Name: *2,3-Dimethylbenzenesulfonic acid*

CAS No.: 25321-41-9

Cat. No.: B1583144

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Executive Summary

2,3-Xylenesulfonic acid (IUPAC: **2,3-Dimethylbenzenesulfonic acid**) is a strong organic acid and a structural isomer of the commercially ubiquitous xylenesulfonic acid mixture.^[1] While often encountered as a component of hydrotropic formulations (alongside the 2,4- and 3,4-isomers), the isolated 2,3-isomer possesses distinct steric and electronic profiles relevant to crystal engineering and salt selection in drug development.

This guide analyzes the molecule as a standalone entity, distinguishing it from its isomers through precise physicochemical data and mechanistic synthesis pathways.^[1]

Key Identifier Matrix

Parameter	Value
IUPAC Name	2,3-Dimethylbenzenesulfonic acid
Common Name	2,3-Xylenesulfonic acid; o-Xylene-3-sulfonic acid
CAS Number	88-62-0 (Specific isomer); 25321-41-9 (General xylenesulfonic acid)
Molecular Formula	C ₈ H ₁₀ O ₃ S
Molecular Weight	186.23 g/mol

| SMILES | CC1=C(C)C(S(=O)(=O)O)=CC=C1 [\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical Profile

The physical properties of 2,3-xylenesulfonic acid are dominated by the sulfonic acid moiety, which imparts high polarity, hygroscopicity, and strong acidity.[\[1\]](#)

Thermodynamic & Physical Constants

The following data synthesizes experimental values for the acid in its solid and solution states. Note that the melting point is highly dependent on hydration state; the anhydrous form is difficult to isolate due to rapid atmospheric moisture absorption.[\[1\]](#)

Property	Value / Range	Context & Notes
Melting Point	60 – 65 °C	Likely refers to the hemi- or monohydrate form [1].
Boiling Point	> 140 °C (Decomposes)	Sulfonic acids typically decompose (desulfonate) before boiling at atm pressure. [1]
pKa	-0.36 ± 0.5	Strong acid; comparable to p-toluenesulfonic acid. Fully dissociated in water.[2]
Density	1.3 ± 0.1 g/cm ³	Estimated based on crystalline packing of homologs.
Solubility (Water)	> 600 g/L	Highly soluble; forms stable hydrotropic solutions.
Hygroscopicity	Critical	Deliquescent solid. Must be stored under inert gas or desiccant.
LogP	1.39	Indicates moderate lipophilicity of the aromatic core, balanced by the hydrophilic head.

Structural Geometry & Sterics

Unlike the 2,4-isomer, where the methyl groups are spaced (meta/para), the 2,3-isomer features a vicinal trimethyl substitution pattern (counting the sulfonate).[1]

- **Steric Crowding:** The sulfonic acid group at position 1 is flanked by a methyl group at position 2.[1] This ortho-effect restricts rotation of the sulfonate group, potentially increasing the lattice energy of its salts (relevant for drug salt selection).
- **Electronic Effect:** The methyl groups at 2 and 3 are electron-donating (+I effect).[1] The position 2 methyl destabilizes the developing negative charge on the sulfonate less

effectively than a para-substituent, but the overall electron-rich ring makes the sulfonate slightly less acidic than benzenesulfonic acid.

Synthesis & Regiochemistry

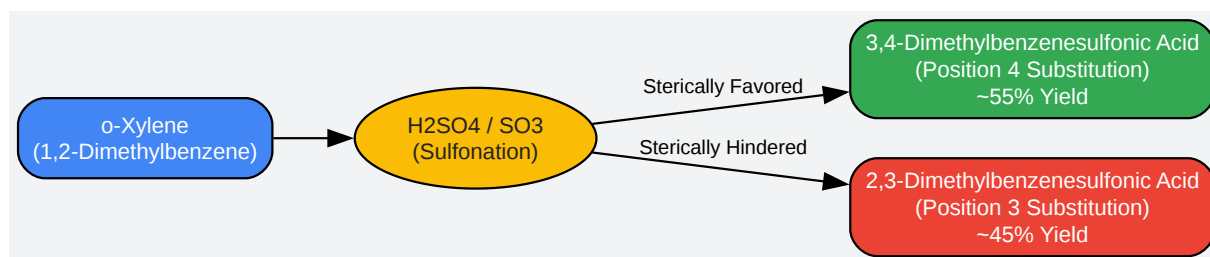
The synthesis of 2,3-xylenesulfonic acid is a classic study in electrophilic aromatic substitution (EAS) regioselectivity.[1] It is produced via the sulfonation of o-xylene (1,2-dimethylbenzene).

Reaction Pathway

Sulfonation of o-xylene yields two primary isomers:

- 3,4-Dimethylbenzenesulfonic acid (Major product, ~55%): Sulfonation at position 4 (least sterically hindered).[1]
- **2,3-Dimethylbenzenesulfonic acid** (Minor/Secondary product, ~45%): Sulfonation at position 3 (sterically crowded between methyl and hydrogen).[1]

Note: The relatively high yield of the 2,3-isomer (45%) is notable and requires careful separation if high purity is needed [2].[1]



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Figure 1: Product distribution during the sulfonation of o-xylene. The 2,3-isomer is formed in significant quantities despite steric hindrance.

Purification Protocols

For research applications requiring >98% purity 2,3-isomer:

- Fractional Crystallization: The salts (sodium or barium) often exhibit different solubilities.[1] The 3,4-isomer salt is typically less soluble and crystallizes first.
- HPLC Separation: For analytical standards, reverse-phase chromatography (C18 column) with an acidic mobile phase (Water/Methanol + 0.1% TFA) separates the isomers based on slight differences in hydrophobicity.[1]

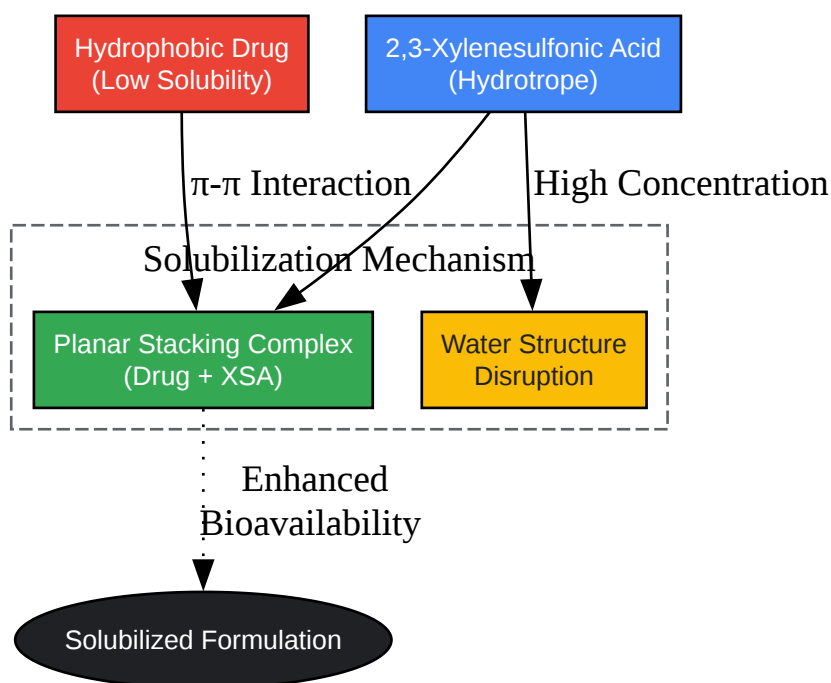
Hydrotropy & Applications

The primary industrial and pharmaceutical utility of 2,3-xylenesulfonic acid lies in its hydrotropic properties.[1]

Mechanism of Hydrotropy

Unlike surfactants, 2,3-xylenesulfonic acid does not form micelles at low concentrations.[1] Instead, it aggregates via π - π stacking with hydrophobic drug molecules, disrupting the water structure and increasing the solubility of the guest molecule.

- Minimum Hydrotrope Concentration (MHC): Typically 0.5 – 1.0 M.[1]
- Selectivity: The 2,3-isomer's specific geometry may offer different solubilization profiles for planar drugs compared to the 2,4-isomer mixture.



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Figure 2: Hydrotropic mechanism. The acid acts as a coupling agent, bridging the hydrophobic drug and the aqueous solvent.

Pharmaceutical Salt Formation

In drug development, sulfonic acids are used to form salts with basic drugs (APIs).[1]

- Rationale: If a drug is unstable as a hydrochloride (due to volatility of HCl) or mesylate, a xylenesulfonate salt may provide a non-hygroscopic, crystalline alternative.[1]
- 2,3-Specific Advantage: The steric bulk of the ortho-methyl group in the 2,3-isomer can induce different crystal packing habits, potentially solving polymorphism issues found with simpler counterions.[1]

Analytical Characterization

To validate the identity of 2,3-xylenesulfonic acid against its isomers, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]

1H-NMR Prediction

Distinguishing 2,3- from 3,4- isomers relies on the splitting patterns of the aromatic protons.[1]

- 2,3-Isomer (C₈H₁₀O₃S):
 - Symmetry: The molecule has no internal symmetry plane.
 - Aromatic Region: 3 aromatic protons.[1] You will observe an ABC system (three adjacent protons: H4, H5, H6).[1]
 - H4 (dd): Adjacent to Methyl-3.[1][4][5]
 - H5 (t/dd): Between H4 and H6.[1][3]
 - H6 (dd): Adjacent to Sulfonate-1 (Deshielded, downfield shift).
 - Aliphatic Region: Two distinct methyl singlets (or doublets due to long-range coupling).[1]

- 3,4-Isomer:
 - Aromatic Region: 3 aromatic protons, but the pattern is ABX or AMX (H2 is isolated, H5 and H6 are adjacent).[1]
 - Key Difference: The 3,4-isomer will show a distinct singlet (H2) in the aromatic region, whereas the 2,3-isomer has three coupled protons.

Handling & Safety

Signal Word: DANGER

- Hazard Statements: H314 (Causes severe skin burns and eye damage).[1]
- Storage: Hygroscopic. Store in a desiccator or tightly sealed container.
- Incompatibility: Reacts violently with strong bases and oxidizing agents.[1] Corrosive to metals (forms hydrogen gas).

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